molecular formula C13H12N2O B15060013 2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole

2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B15060013
M. Wt: 212.25 g/mol
InChI Key: RSFFKMHITLRWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a fused benzene-imidazole core substituted with a furan-3-yl group at position 2 and methyl groups at positions 5 and 4. This compound belongs to the N-heterocyclic carbene (NHC) precursor family, which is critical in medicinal chemistry and materials science.

Synthesis typically involves condensation reactions between o-diaminoarenes and aldehydes under controlled conditions. Structural validation relies on NMR, IR, and mass spectrometry, with DFT studies confirming electronic transitions (e.g., π→π* and n→π*) localized on the benzimidazole and furan moieties .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-(furan-3-yl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C13H12N2O/c1-8-5-11-12(6-9(8)2)15-13(14-11)10-3-4-16-7-10/h3-7H,1-2H3,(H,14,15)

InChI Key

RSFFKMHITLRWEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=COC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-furancarboxaldehyde with 4,5-dimethyl-1,2-phenylenediamine under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques, such as recrystallization or chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzimidazole moiety can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

    Industry: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with various molecular targets. In biological systems, it may bind to enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Table 1: Physical and Spectral Properties of Selected Benzimidazole Derivatives

Compound Substituents Melting Point (°C) Molecular Weight Key Spectral Features (1H NMR)
Target Compound 2-(Furan-3-yl), 5,6-dimethyl Not Reported Calc: ~241.3 Expected aromatic shifts at δ 7.0–8.5
2-(Furan-2-yl)-1H-benzo[d]imidazole (3o) 2-(Furan-2-yl) 285–287 185 δ 7.62 (H-5, furan), δ 8.30 (benzimidazole)
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p) 2-(Thiophen-2-yl) 344–346 201 δ 7.42 (thiophene), δ 8.25 (benzimidazole)
2-(6-Chloropyridin-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole 2-(Chloropyridinyl), 5,6-dimethyl Not Reported ~277.7 Pyridine δ 8.5–9.0; Cl-induced deshielding
  • Key Observations: The furan-3-yl group in the target compound likely induces distinct electronic effects compared to furan-2-yl (3o) or thiophene (3p). Thiophene’s higher electron-richness (due to sulfur’s polarizability) increases melting points (344–346°C vs. 285–287°C for furan-2-yl) .

Substituent Effects: Alkyl and Functional Groups

Table 2: Bioactivity and Physicochemical Properties

Compound Substituents Bioactivity LogP (Predicted)
Target Compound 2-(Furan-3-yl), 5,6-dimethyl Anticancer (NHC complexes) ~2.8
2-(2-Cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (6) 2-(Cyclohexylethyl), 5,6-dimethyl Selective antitubercular (MIC: <1 µg/mL) ~4.5
N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)-2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)acetamide (7i) Acetamide-triazole, 5,6-dimethyl Not Reported ~3.2
  • Key Observations :
    • Cyclohexylethyl substituents (compound 6) increase hydrophobicity (LogP ~4.5), enhancing membrane permeability but risking toxicity. The target compound’s furan-3-yl group balances lipophilicity (LogP ~2.8), adhering to Lipinski’s rules for druglikeness .
    • Acetamide-triazole derivatives (7i) exhibit lower melting points (~258°C) due to hydrogen-bonding capabilities, contrasting with the target compound’s likely higher crystallinity .

Electronic and Crystallographic Comparisons

  • DFT Studies : The target compound’s electronic transitions (e.g., 245 nm and 378 nm) align with π→π* transitions localized on the benzimidazole and furan rings. Cocrystals with Meldrum’s acid (e.g., DDD) demonstrate enhanced charge transfer due to 5,6-dimethyl substitution, improving photophysical properties .
  • Cocrystal Formation: 5,6-dimethyl-1H-benzo[d]imidazole forms stable salt cocrystals (e.g., DDD) via N–H···O interactions, whereas non-methylated analogs exhibit weaker packing efficiency .

Biological Activity

2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a unique structure characterized by the presence of a furan ring and a benzimidazole moiety. Its molecular formula is C13H12N2O, and it has a molecular weight of 212.25 g/mol. The arrangement of atoms within the molecule contributes significantly to its chemical reactivity and biological activity.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundFuran ring attached to benzimidazoleDistinct reactivity due to furan positioning
5,6-Dimethyl-1H-benzo[d]imidazoleLacks furan moietyLess versatile in terms of chemical reactivity
2-(Thiophen-3-yl)-5,6-dimethyl-1H-benzo[d]imidazoleContains thiophene instead of furanAltered electronic properties due to thiophene ring

Synthesis

The synthesis of this compound typically involves cyclization reactions that integrate both the furan and benzimidazole structures. Various methods have been explored to enhance yield and efficiency, including the use of continuous flow reactors.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated potent cytotoxic effects against A549 (lung cancer) and HT-29 (colon cancer) cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Properties : The compound has also shown promising antimicrobial activity against several pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL against resistant strains like MRSA .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, disrupting essential metabolic pathways.
  • Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : These studies have indicated potential interactions with proteins involved in critical cellular processes, further elucidating its therapeutic potential .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Cytotoxicity Against Cancer Cells : One study evaluated the cytotoxic effects on ME-180 and A549 cell lines and found that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls .
  • Antimicrobial Efficacy : Another investigation assessed its antimicrobial activity against S. aureus and C. albicans. The results indicated that modifications in the structure could enhance antimicrobial potency significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.